4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride
Description
General Context of Sulfonyl Chloride Derivatives in Chemical Sciences
Sulfonyl chlorides are a class of organic compounds characterized by the presence of a sulfonyl group (-SO2-) covalently bonded to a chlorine atom. molport.com These compounds, with the general formula RSO2Cl, are highly reactive electrophiles and serve as pivotal reagents in a multitude of chemical transformations. molport.com Their utility extends across various domains of the chemical sciences, including pharmaceuticals, agrochemicals, and materials science. molport.comnbinno.com The sulfonyl chloride functional group is a versatile precursor for the synthesis of numerous other sulfur-containing functionalities, such as sulfonamides, sulfonate esters, and sulfones. molport.com
The significance of sulfonyl chloride derivatives is underscored by their role in the development of new materials and technologies. In polymer science, for instance, they are employed to functionalize polymers, thereby imparting desirable properties like enhanced thermal stability or flame retardancy. nbinno.com Furthermore, in the field of materials science, these derivatives are being investigated for their potential in creating advanced coatings and specialized membranes. nbinno.com The continuous innovation in the synthesis and application of sulfonyl chlorides is driven by the pursuit of greater efficiency, sustainability, and novel functionalities in chemical manufacturing. nbinno.com
Importance of Arenesulfonyl Chlorides as Key Synthetic Intermediates and Reagents
Within the broader class of sulfonyl chlorides, arenesulfonyl chlorides—where the sulfonyl group is attached to an aromatic ring—are of paramount importance in organic synthesis. google.com They are extensively used as intermediates for introducing the arylsulfonyl moiety into molecules, a common structural motif in many biologically active compounds. quora.comfrontiersrj.com The reaction of arenesulfonyl chlorides with primary or secondary amines is a fundamental method for the preparation of sulfonamides, a class of compounds renowned for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. frontiersrj.comsigmaaldrich.com
Arenesulfonyl chlorides also react readily with other nucleophiles. Their reaction with alcohols yields sulfonate esters, while reaction with arenes under Friedel-Crafts conditions produces sulfones. molport.comwikipedia.org The versatility of arenesulfonyl chlorides is further demonstrated by their use in a variety of other transformations, including chlorosulfonylation, sulfonylation, and arylation reactions. magtech.com.cn The development of efficient and scalable methods for the synthesis of arenesulfonyl chlorides, such as the modified Sandmeyer reaction or the chlorosulfonation of arenes, has been a significant focus of chemical research, reflecting their status as indispensable building blocks in both academic and industrial settings. britannica.comacs.org
Positioning of 4-(4-Morpholinylcarbonyl)Benzenesulfonyl Chloride within this Chemical Class
This compound is a specific arenesulfonyl chloride that features a morpholinylcarbonyl substituent at the para-position of the benzene (B151609) ring. This particular substitution pattern positions the compound as a specialized reagent within its chemical class. The presence of the arenesulfonyl chloride group provides the characteristic reactivity for forming sulfonamides and other derivatives. Simultaneously, the morpholine (B109124) moiety is a well-recognized pharmacophore in medicinal chemistry, often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability.
The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of complex molecules, particularly in the context of drug discovery. It allows for the introduction of a pre-functionalized aromatic ring containing a drug-like fragment (the morpholine amide) via the reactive sulfonyl chloride handle. This can streamline synthetic routes and facilitate the generation of libraries of compounds for biological screening.
Below are the physicochemical properties of this compound.
| Property | Value |
| CAS Number | 881005-36-3 |
| Molecular Formula | C₁₁H₁₂ClNO₄S |
| Molecular Weight | 289.74 g/mol |
| Topological Polar Surface Area (TPSA) | 63.68 |
| LogP | 1.0865 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 2 |
Table generated from data in ChemScene. chemscene.com
Structure
3D Structure
Properties
IUPAC Name |
4-(morpholine-4-carbonyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c12-18(15,16)10-3-1-9(2-4-10)11(14)13-5-7-17-8-6-13/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPHHUKKEOVCOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701235073 | |
| Record name | 4-(4-Morpholinylcarbonyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701235073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881005-36-3 | |
| Record name | 4-(4-Morpholinylcarbonyl)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881005-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Morpholinylcarbonyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701235073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholine-4-carbonyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Development for 4 4 Morpholinylcarbonyl Benzenesulfonyl Chloride
Established Principles of Benzenesulfonyl Chloride Synthesis
The synthesis of benzenesulfonyl chlorides is a cornerstone of organosulfur chemistry, providing key intermediates for the preparation of sulfonamides, sulfonate esters, and other important chemical entities. The methodologies for their preparation are well-established, primarily revolving around the direct chlorosulfonation of aromatic rings or the conversion of pre-existing sulfonic acid derivatives.
Chlorosulfonation Reactions of Aromatic Systems
The most direct and widely utilized method for synthesizing benzenesulfonyl chlorides is the electrophilic aromatic substitution reaction known as chlorosulfonation. tandfonline.com This reaction involves treating an aromatic compound, such as benzene (B151609), with chlorosulfonic acid (ClSO₃H). tandfonline.comwikipedia.org
In this process, the electrophile is believed to be SO₂Cl⁺, generated from the equilibrium of chlorosulfonic acid. stackexchange.com The reaction is a typical electrophilic aromatic substitution where a hydrogen atom on the aromatic ring is replaced by the chlorosulfonyl group (-SO₂Cl). stackexchange.com Industrial preparations often use an excess of chlorosulfonic acid to drive the reaction to completion. guidechem.comgoogle.com A common side product in this reaction is diphenylsulfone, which arises from the reaction of the product, benzenesulfonyl chloride, with another molecule of benzene. wikipedia.org The reaction conditions, such as temperature and reactant ratios, are carefully controlled to maximize the yield of the desired sulfonyl chloride and minimize byproduct formation. guidechem.compatsnap.com
Table 1: Reagents and Products in Chlorosulfonation of Benzene
| Reactant | Reagent | Primary Product | Key Byproducts |
|---|
Alternative Preparative Routes (e.g., from Sulfonate Salts)
Benzenesulfonyl chlorides can also be prepared from benzenesulfonic acids or their corresponding salts. wikipedia.orgorgsyn.org These methods are particularly useful when the sulfonic acid is readily available or when the direct chlorosulfonation of a substituted benzene ring is not feasible or gives poor yields. Common chlorinating agents for this conversion include phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). orgsyn.orgprepchem.com
The reaction with phosphorus pentachloride involves heating a mixture of sodium benzenesulfonate (B1194179) with PCl₅. orgsyn.orgprepchem.com The general reaction is: 3 C₆H₅SO₃Na + PCl₅ → 3 C₆H₅SO₂Cl + POCl₃ + 3 NaCl
Alternatively, phosphorus oxychloride can be used, which is often a more convenient reagent. The reaction proceeds upon heating a mixture of the sulfonate salt and POCl₃. orgsyn.orgprepchem.com 2 C₆H₅SO₃Na + POCl₃ → 2 C₆H₅SO₂Cl + NaPO₃ + NaCl
After the reaction is complete, the benzenesulfonyl chloride is typically isolated by pouring the reaction mixture into ice-water, which precipitates the product as an oil that can be separated and purified by vacuum distillation. orgsyn.orgprepchem.com
Strategic Introduction of the 4-(4-Morpholinylcarbonyl) Moiety
The synthesis of the specific target molecule, 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride, requires a synthetic strategy that correctly positions both the sulfonyl chloride and the morpholinylcarbonyl groups on the benzene ring. The most logical approach involves the chlorosulfonation of a precursor molecule, N-benzoyl morpholine (B109124).
In this strategy, morpholine is first acylated with benzoyl chloride (or benzoic acid activated with a coupling agent) to form N-benzoyl morpholine. This precursor, which already contains the required morpholinylcarbonyl moiety, is then subjected to chlorosulfonation. The amide group directs the incoming electrophile (the -SO₂Cl group) to the ortho and para positions of the benzene ring. The desired para-isomer, this compound, is then separated from the reaction mixture, typically through crystallization or chromatography.
Considerations for Positional Isomerism in Benzenesulfonyl Chlorides (e.g., para-substitution)
In the electrophilic chlorosulfonation of a substituted benzene, the existing substituent on the ring governs the position of the incoming chlorosulfonyl group. This phenomenon, known as regioselectivity, is a critical consideration in the synthesis of specific isomers like the target para-substituted compound. libretexts.orgpku.edu.cn
The morpholinylcarbonyl group is an N-acylated amide. Such groups are known as deactivating, ortho-, para-directors for electrophilic aromatic substitution. youtube.com
Deactivating Nature : The electron-withdrawing character of the carbonyl group reduces the electron density of the aromatic ring, making it less reactive towards electrophiles than benzene itself. rsc.org
Ortho, Para-Directing Effect : Despite being deactivating, the lone pair of electrons on the amide nitrogen atom can be donated into the ring via resonance. This donation preferentially stabilizes the cationic intermediates (arenium ions or sigma complexes) formed during attack at the ortho and para positions. youtube.com The intermediate for meta attack cannot be stabilized in this way, making the activation energy for meta substitution higher.
Therefore, the chlorosulfonation of N-benzoyl morpholine is expected to yield a mixture of 2-(4-morpholinylcarbonyl)benzenesulfonyl chloride (ortho isomer) and this compound (para isomer).
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Type | Example Groups | Reactivity Effect | Directing Effect |
|---|---|---|---|
| Activating | -CH₃, -OH, -OCH₃ | Increases rate | Ortho, Para |
| Deactivating (Halogens) | -F, -Cl, -Br, -I | Decreases rate | Ortho, Para |
| Deactivating | -NO₂, -SO₃H, -C(=O)R | Decreases rate | Meta |
The formation of the para isomer is often favored over the ortho isomer due to steric hindrance. The bulky nature of both the incumbent morpholinylcarbonyl group and the incoming chlorosulfonyl group can create spatial crowding at the ortho position, making the attack at the less hindered para position more favorable. This allows for the isolation of this compound as a major product.
Modern Approaches in Preparative Chemistry
While traditional heating methods are effective, modern synthetic chemistry increasingly employs enabling technologies to improve efficiency, reduce environmental impact, and enhance reaction control.
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool in preparative chemistry, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles. nih.govnih.gov This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently.
In the context of sulfonyl chloride synthesis, microwave irradiation has been successfully applied to several key transformations. For instance, the conversion of various bromides to sodium sulfonates, which are precursors to sulfonyl chlorides, shows significantly improved yields and shorter reaction times under microwave heating compared to conventional methods. nih.govnih.gov One study found that a reaction requiring 24 hours of conventional heating could be completed in just 15 minutes with microwave irradiation, with an increase in yield from 38-40% to 50-52%. nih.gov
Furthermore, the direct conversion of sulfonic acids or their salts to sulfonamides, a reaction in which the sulfonyl chloride is a key intermediate, has been efficiently performed using microwave technology. researchgate.netorganic-chemistry.org This approach can shorten reaction times from hours to minutes and prevent the formation of byproducts. researchgate.net These findings suggest that the chlorosulfonation of N-benzoyl morpholine or the conversion of a corresponding sulfonic acid to this compound could be significantly optimized by employing microwave-assisted techniques.
Table 3: Comparison of Conventional Heating vs. Microwave Irradiation for Sulfonyl Chloride Precursor Synthesis
| Reaction Type | Conventional Heating Time | Microwave Heating Time | Yield Improvement with Microwave | Reference |
|---|---|---|---|---|
| Bromide to Sulfonate/Chloride | 24 hours | 10-15 minutes | Significant | nih.gov |
This modern approach offers a promising avenue for the efficient and rapid synthesis of complex sulfonyl chlorides like this compound.
Catalytic Methods in Sulfonyl Chloride Formation
The introduction of a sulfonyl chloride group onto an aromatic ring, known as chlorosulfonylation, is a pivotal transformation in organic synthesis. Traditionally, this has been achieved using stoichiometric amounts of harsh reagents like chlorosulfonic acid, which often leads to issues with regioselectivity and functional group tolerance. The development of catalytic methods for this transformation is therefore of significant interest, offering potential for milder reaction conditions, improved selectivity, and greater substrate scope.
However, the catalytic chlorosulfonylation of the immediate precursor, 4-(4-morpholinylcarbonyl)benzoic acid, presents a considerable challenge due to the presence of two deactivating groups on the aromatic ring: the morpholinylcarbonyl group and the carboxylic acid group. These electron-withdrawing functionalities render the benzene ring less susceptible to electrophilic attack, which is a common mechanistic pathway in many chlorosulfonylation reactions. Consequently, direct catalytic methods for the chlorosulfonylation of this specific substrate are not widely reported in the literature.
Nevertheless, several catalytic strategies have been developed for the chlorosulfonylation of various aromatic compounds, which could potentially be adapted for the synthesis of this compound. These methods primarily involve transition-metal catalysis and photocatalysis.
Transition-Metal-Catalyzed Chlorosulfonylation
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds. One notable approach involves the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.gov This method offers a regioselective route to arylsulfonyl chlorides under relatively mild conditions. The general catalytic cycle is believed to involve the oxidative addition of a sulfur dioxide source to a palladium(0) complex, followed by transmetalation with the arylboronic acid and reductive elimination to afford the arylsulfonyl chloride.
While this method has not been specifically reported for 4-(4-morpholinylcarbonyl)phenylboronic acid, it demonstrates significant functional group tolerance. The successful application of this method would hinge on the synthesis of the corresponding boronic acid precursor and the compatibility of the amide and carboxylic acid functionalities with the reaction conditions.
Another avenue in transition-metal catalysis involves rhodium-catalyzed C-H activation. Rhodium catalysts have been shown to direct the functionalization of C-H bonds, including for the introduction of sulfonyl groups. rsc.org For instance, rhodium-catalyzed C-H olefination of N-benzoylsulfonamides has been reported, showcasing the reactivity of related structural motifs. nih.gov The development of a rhodium-catalyzed C-H chlorosulfonylation directed by the amide or carboxyl group in 4-(4-morpholinylcarbonyl)benzoic acid could provide a direct route to the desired product.
Photocatalytic Chlorosulfonylation
Visible-light photocatalysis has recently gained prominence as a mild and efficient method for various organic transformations, including the synthesis of sulfonyl chlorides. researchgate.netnih.gov These methods often proceed via radical pathways, offering a different reactivity profile compared to traditional electrophilic aromatic substitution.
One common strategy involves the in-situ generation of arenediazonium salts from anilines, which are then converted to aryl radicals by a photocatalyst. These radicals can then be trapped by a sulfur dioxide source to form the corresponding sulfonyl radical, which is subsequently chlorinated. Ruthenium-based photocatalysts are often employed in these transformations. researchgate.netnih.gov The application of this method to an amino-precursor of 4-(4-morpholinylcarbonyl)benzoic acid could be a viable synthetic route.
The following table summarizes representative catalytic systems for the formation of arylsulfonyl chlorides, which could serve as a basis for developing a specific method for this compound.
| Catalyst System | Substrate Type | SO2 Source | Key Features |
| Palladium(0)/Ligand | Arylboronic Acids | Phenyl Chlorosulfate | Good functional group tolerance; Regioselective. nih.gov |
| [Ru(bpy)3]Cl2 | Anilines (via diazonium salts) | Thionyl Chloride/Water | Mild conditions; Visible light; Broad functional group tolerance. researchgate.netnih.gov |
| Copper(II) Chloride | Anilines (via diazonium salts) | DABSO/HCl | Uses a stable SO2 surrogate; Scalable. |
It is important to note that the direct application of these methods to 4-(4-morpholinylcarbonyl)benzoic acid would require careful optimization of reaction conditions to account for the electronic properties and potential coordinating ability of the substrate. Further research is needed to develop a specific and efficient catalytic protocol for the final chlorosulfonylation step in the synthesis of this compound.
Reactivity Mechanisms and Transformative Pathways of 4 4 Morpholinylcarbonyl Benzenesulfonyl Chloride
Electrophilic Nature of the Sulfonyl Chloride Functional Group
The reactivity of 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride is fundamentally governed by the electrophilic character of the sulfur atom within the sulfonyl chloride (-SO₂Cl) functional group. A sulfonyl chloride group consists of a central sulfur atom connected to two oxygen atoms through double bonds, a chlorine atom through a single bond, and in this specific molecule, a benzene (B151609) ring. fiveable.me The high electronegativity of the oxygen and chlorine atoms causes a significant withdrawal of electron density from the central sulfur atom. fiveable.mepearson.com This polarization creates a substantial partial positive charge on the sulfur atom, rendering it a potent electrophilic center, highly susceptible to attack by nucleophiles. pearson.commolport.com
Reactions Leading to Sulfones and Disulfones
The sulfonyl chloride moiety of this compound is a highly reactive electrophilic center, making it a valuable precursor for the synthesis of sulfones and, potentially, disulfones. The primary pathway for the formation of sulfones involves the reaction of the sulfonyl chloride with a nucleophile, typically an aromatic or aliphatic compound, in the presence of a catalyst. This transformation is of significant interest in medicinal chemistry and materials science, where the sulfone functional group is a key structural motif.
One of the most common methods for the synthesis of diaryl sulfones from arylsulfonyl chlorides is the Friedel-Crafts sulfonylation reaction . In this reaction, this compound can react with an electron-rich aromatic compound, such as benzene or its derivatives, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The Lewis acid activates the sulfonyl chloride by coordinating to the chlorine atom, which increases the electrophilicity of the sulfur atom and facilitates the electrophilic aromatic substitution reaction. The aromatic nucleophile then attacks the sulfonyl group, leading to the formation of a new carbon-sulfur bond and the elimination of hydrogen chloride.
The general mechanism for the Friedel-Crafts sulfonylation is as follows:
Activation of the sulfonyl chloride: The Lewis acid (e.g., AlCl₃) coordinates with the chlorine atom of the sulfonyl chloride, polarizing the S-Cl bond and making the sulfur atom more electrophilic.
Electrophilic attack: The electron-rich aromatic ring attacks the electrophilic sulfur atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex.
Deprotonation: A weak base, often the [AlCl₄]⁻ complex, removes a proton from the carbon atom that formed the new C-S bond, restoring the aromaticity of the ring and yielding the diaryl sulfone product.
Table 1: Representative Friedel-Crafts Sulfonylation Reactions
| Arylsulfonyl Chloride | Aromatic Substrate | Catalyst | Product |
|---|---|---|---|
| Benzenesulfonyl Chloride | Benzene | AlCl₃ | Diphenyl Sulfone |
| p-Toluenesulfonyl Chloride | Toluene | AlCl₃ | Di-p-tolyl Sulfone |
| 4-(4-morpholinylcarbonyl) benzenesulfonyl chloride | Anisole | FeCl₃ | 4-Methoxy-4'-(morpholine-4-carbonyl)diphenyl sulfone (Expected) |
The synthesis of disulfones from a single precursor like this compound is less common and would require a substrate that is susceptible to double sulfonylation or a multi-step synthetic route.
Hydrolytic Stability and Reactivity in Aqueous Environments
The hydrolytic stability of sulfonyl chlorides is a critical parameter that influences their storage, handling, and reaction conditions. Generally, arylsulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and hydrochloric acid. This reaction is a nucleophilic substitution at the sulfur atom, where water acts as the nucleophile.
The rate of hydrolysis of arylsulfonyl chlorides is influenced by several factors, including temperature, pH, and the nature of the substituents on the aromatic ring. Electron-withdrawing groups on the benzene ring tend to increase the rate of hydrolysis by making the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by water. Conversely, electron-donating groups generally decrease the rate of hydrolysis.
Detailed kinetic studies on the hydrolysis of this compound are not available in the public domain. However, data from related compounds, such as benzenesulfonyl chloride and its substituted derivatives, provide valuable insights. For example, the hydrolysis of benzenesulfonyl chloride is known to be relatively slow in cold water but accelerates upon heating orgsyn.org. Studies on 4-methylbenzenesulfonyl chloride (tosyl chloride) have shown that it hydrolyzes rapidly in water, with a half-life of approximately 2.2 to 2.6 minutes at 25°C across a pH range of 4.0 to 9.0 oecd.org.
The general mechanism for the hydrolysis of an arylsulfonyl chloride (ArSO₂Cl) is as follows:
Nucleophilic attack: A water molecule attacks the electrophilic sulfur atom of the sulfonyl chloride.
Proton transfer: A second water molecule can act as a base, assisting in the removal of a proton from the attacking water molecule.
Chloride ion departure: The chloride ion, a good leaving group, is eliminated.
Protonation of the sulfonate: The resulting sulfonate anion is protonated by the hydronium ion formed in the process to yield the final sulfonic acid product.
Table 2: Hydrolysis Half-life of Selected Arylsulfonyl Chlorides in Water at 25°C
| Compound | pH | Half-life (minutes) |
|---|---|---|
| 4-Methylbenzenesulfonyl chloride | 4.0 | 2.2 oecd.org |
| 4-Methylbenzenesulfonyl chloride | 7.0 | 2.2 oecd.org |
| 4-Methylbenzenesulfonyl chloride | 9.0 | 2.6 oecd.org |
Given the presence of the polar morpholinylcarbonyl group, it is anticipated that this compound will also be sensitive to moisture and will hydrolyze in aqueous environments. Therefore, it should be stored in dry conditions and handled with care to prevent degradation. The product of its hydrolysis would be 4-(4-morpholinylcarbonyl)benzenesulfonic acid.
Applications of 4 4 Morpholinylcarbonyl Benzenesulfonyl Chloride in Advanced Organic Synthesis
Role as a Building Block in Complex Chemical Architectures
The utility of 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride as a building block stems from its capacity to introduce the entire morpholinylcarbonyl-benzenesulfonyl scaffold into a target molecule in a single step. This scaffold can impart specific physicochemical properties, such as altered solubility, polarity, and conformational rigidity, which are desirable in the design of new molecules.
The sulfonyl chloride functional group is a key precursor for the synthesis of sulfonamides, a class of compounds that are integral to many heterocyclic systems. The reaction of this compound with primary or secondary amines yields the corresponding N-substituted sulfonamides. ekb.egcbijournal.com This reaction is fundamental to the construction of various nitrogen-containing heterocycles.
For instance, by reacting the compound with molecules containing two nucleophilic groups (e.g., diamines, amino alcohols), it is possible to form cyclic sulfonamides or related heterocyclic structures. The morpholinylcarbonyl-benzenesulfonyl portion of the molecule remains intact, forming a significant substructure of the new ring system. The synthesis of such heterocyclic compounds is of high interest due to their prevalence in biologically active molecules. ucl.ac.uk
Below is an illustrative table of potential heterocyclic precursors that could be synthesized using this compound.
| Reactant | Potential Product Class | Significance |
| Ethylenediamine | Substituted Piperazine-sulfonamide derivative | Core structure in various CNS-active agents |
| 2-Aminoethanol | Substituted Oxazathiane dioxide derivative | Heterocycles with potential biological activity |
| Anthranilic acid | Substituted Benzothiadiazinone dioxide derivative | Scaffolds for enzyme inhibitors and other therapeutics |
The morpholinyl and sulfonamide motifs are both well-established pharmacophores found in numerous approved drugs. The morpholine (B109124) ring is often used to improve aqueous solubility and metabolic stability, while the arylsulfonamide group is a key feature in diuretics, anticonvulsants, and anti-inflammatory agents. ekb.eg The combination of these features in the morpholinylcarbonyl-benzenesulfonyl scaffold makes it an attractive starting point for the synthesis of new drug candidates. mdpi.comnih.govkorea.ac.kr
By reacting this compound with various amines that are themselves fragments of larger bioactive molecules, medicinal chemists can generate libraries of complex sulfonamides for high-throughput screening. mdpi.com This modular approach allows for the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacological profile of a lead compound. The scaffold provides a rigid core structure, while the choice of amine allows for variation of peripheral substituents to modulate target binding and pharmacokinetic properties. researchgate.net
Use as a Derivatization Reagent in Organic Reactions
Derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative, to make it suitable for a specific analytical method or to enhance its chemical properties. researchgate.net The high reactivity of the sulfonyl chloride group makes this compound a candidate for such applications.
The reaction of this compound with a substrate molecule introduces the "sulfonyl-morpholinylcarbonyl" tag. This process is analogous to the use of other sulfonyl chlorides, such as benzenesulfonyl chloride, in organic synthesis. orgsyn.orgwikipedia.org Once attached, this tag can serve several purposes. It can alter the physical properties of the parent molecule, for example by increasing its molecular weight or modifying its solubility. chemscene.com Furthermore, the morpholine ring within the tag contains heteroatoms that can act as coordination sites for metals or as hydrogen bond acceptors, providing an additional handle for directing subsequent synthetic steps or for use in supramolecular chemistry.
Sulfonyl chlorides are known to react with nucleophilic functional groups found in biomolecules. The primary amine groups on the side chains of lysine (B10760008) residues and the N-termini of proteins are particularly reactive towards sulfonyl chlorides, forming stable sulfonamide linkages. This chemistry is the basis for using reagents like dansyl chloride for protein labeling.
Theoretically, this compound could be employed in a similar fashion to modify proteins or other biomolecules. Such a modification would attach the morpholinylcarbonyl-benzenesulfonyl group, which could be used to:
Track biomolecules: While not inherently fluorescent, the tag could be further modified with a reporter group.
Alter biological activity: The bulky, polar tag could influence the conformation and interactions of the biomolecule.
Improve analytical detection: The tag can enhance the detectability of peptides or nucleotides in mass spectrometry or HPLC, similar to how benzoyl chloride is used for derivatizing neurochemicals for analysis. nih.govnih.gov
Contribution to Polymer and Material Science Research
The rigid aromatic core and polar functional groups of this compound make it a candidate building block for functional organic materials. chemscene.com Its incorporation into larger structures can influence properties such as thermal stability, solubility in organic solvents, and electronic characteristics.
Chemical suppliers have identified this compound as a building block for materials used in organic electronics. chemscene.com The synthesis of novel polymers and small molecules for use in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs) often requires specialized monomers that can be polymerized or used to construct charge-transporting or light-emitting materials. rsc.orgresearchgate.net
The potential applications in this field are summarized in the table below, based on classifications from chemical suppliers. chemscene.com
| Application Area | Potential Role of the Compound | Desired Outcome |
| Organic Solar Cells (OSCs) | Building block for donor or acceptor materials | Improved power conversion efficiency and stability nih.gov |
| Small Molecule Semiconductors | Precursor for synthesizing charge-transporting molecules | High charge carrier mobility and processability |
| Semiconducting Polymers | Monomer precursor for polymerization reactions | Creation of polymers with tailored electronic properties |
In these applications, the sulfonyl chloride group would typically be converted into a more stable functional group to form a monomer, which is then polymerized. The resulting polymer would feature the morpholinylcarbonyl-benzenesulfonyl moiety as a repeating side group, influencing the polymer's morphology and electronic energy levels. researchgate.net
As a Monomer Component for Specialty Polymers (e.g., Polysulfones)
There is no publicly available research detailing the use of this compound as a monomer component for the synthesis of specialty polymers such as polysulfones. The synthesis of polysulfones typically involves the polycondensation of a bisphenol with a bis(4-chlorophenyl)sulfone, and while various derivatives can be used to impart specific properties to the resulting polymer, the use of this compound in this context has not been reported in the scientific literature.
Due to the absence of research in this area, no data on polymer properties, reaction conditions, or characterization can be provided.
Surface Modification Applications
Similarly, no studies were found that describe the application of this compound for surface modification. In principle, the sulfonyl chloride group could be used to anchor the molecule to surfaces containing nucleophilic groups such as amines or hydroxyls. This would introduce the morpholinylcarbonyl moiety to the surface, potentially altering its properties. However, no specific examples or research findings of such applications have been published.
Consequently, there is no data available to generate a table on surface properties, contact angles, or spectroscopic analysis resulting from modification with this compound.
Analytical and Spectroscopic Methodologies for Elucidating Reaction Pathways and Product Structures
Advanced Spectroscopic Characterization of Derived Compounds
Spectroscopy is a cornerstone in the structural elucidation of novel compounds synthesized from 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride. Techniques such as NMR, Mass Spectrometry, and IR/Raman spectroscopy offer complementary information to build a comprehensive picture of the molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule derived from this compound.
In a typical sulfonamide derivative formed by reacting the parent compound with an amine, ¹H NMR spectroscopy can be used to:
Confirm the presence of the morpholine (B109124) and benzene (B151609) ring protons.
Identify protons on the alkyl or aryl groups introduced from the amine.
Establish connectivity through the analysis of spin-spin coupling patterns.
Similarly, ¹³C NMR spectroscopy provides the number of unique carbon atoms and their hybridization state. The chemical shifts of the carbonyl and sulfonyl-bound carbons are particularly diagnostic. For instance, studies on similar sulfonamide structures show predictable chemical shifts that confirm the formation of the S-N bond. rsc.org
Table 1: Representative NMR Data for a Hypothetical Sulfonamide Derivative This table illustrates typical chemical shift ranges expected for a compound formed from the reaction of this compound with a generic primary amine (R-NH₂).
| Atom Type | Nucleus | Typical Chemical Shift (ppm) | Notes |
| Aromatic Protons | ¹H | 7.5 - 8.0 | Protons on the benzenesulfonyl ring, often appearing as doublets. |
| Morpholine Protons | ¹H | 3.2 - 3.8 | Protons on the morpholine ring adjacent to oxygen and nitrogen. |
| N-H Proton | ¹H | 4.5 - 5.5 | Appears as a broad singlet; position is solvent-dependent. |
| Carbonyl Carbon | ¹³C | 165 - 175 | Characteristic shift for an amide carbonyl group. |
| Aromatic Carbons | ¹³C | 125 - 145 | Carbons of the benzene ring. |
| Morpholine Carbons | ¹³C | 45 - 70 | Carbons of the morpholine ring. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For compounds derived from this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are frequently used. researchgate.net
Upon ionization, the molecule generates a molecular ion peak (M⁺) that confirms its molecular weight. High-resolution mass spectrometry can provide the exact molecular formula. Further fragmentation of the molecular ion in the mass spectrometer yields a unique pattern of daughter ions. Analysis of these fragments helps to confirm the connectivity of different parts of the molecule. Common fragmentation pathways for these derivatives include cleavage of the S-N bond, the C-S bond, and fragmentation of the morpholine ring.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, making them excellent for identifying functional groups. scielo.org.mx The analysis of derivatives of this compound relies on the identification of characteristic absorption bands. researchgate.net
Key vibrational modes include:
S=O Stretching: The sulfonyl group exhibits strong, characteristic symmetric and asymmetric stretching vibrations.
C=O Stretching: The amide carbonyl group from the morpholinylcarbonyl moiety shows a strong absorption.
C-H Stretching: Aromatic and aliphatic C-H stretches appear at distinct frequencies. libretexts.org
N-H Stretching: In derivatives formed from primary or secondary amines, the N-H stretch is a key identifier. libretexts.org
Studies on the closely related compound 4-(benzenesulfonyl)-morpholine have detailed the assignment of its vibrational modes using both experimental spectra and theoretical calculations, providing a solid foundation for interpreting the spectra of more complex derivatives. scielo.org.mxresearchgate.net
Table 2: Key IR and Raman Spectroscopic Data for Derived Sulfonamides This table shows the characteristic vibrational frequencies for the main functional groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1330 - 1370 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretch | 1140 - 1180 | Strong |
| Carbonyl (C=O) | Stretch | 1630 - 1680 | Strong |
| Amine (N-H) | Stretch (Primary Amine) | 3300 - 3500 | Medium (two bands) |
| Amine (N-H) | Stretch (Secondary Amine) | 3300 - 3500 | Medium (one band) |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment
Chromatographic methods are essential for both monitoring the progress of a reaction and assessing the purity of the final product.
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to qualitatively monitor a reaction's progress. rsc.org By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the disappearance of the this compound spot and the appearance of a new spot corresponding to the product. The difference in polarity between the sulfonyl chloride reactant and the resulting sulfonamide product typically allows for easy separation.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used for quantitative analysis and final purity assessment. A pure product will ideally show a single major peak in the chromatogram. HPLC, often coupled with a mass spectrometer (LC-MS), is particularly well-suited for the analysis of these types of compounds, providing both retention time and mass data to confirm the identity and purity of the product. nih.gov Column chromatography is the standard method for purification, separating the desired product from unreacted starting materials and by-products based on their differential adsorption to a stationary phase. rsc.org
Application in Chemical Derivatization for Analytical Detection and Quantification
This compound can serve as a derivatizing agent to improve the analytical detection and quantification of other molecules, particularly amines. Chemical derivatization modifies an analyte to enhance its chromatographic properties or its response to a specific detector. nih.gov Reagents like sulfonyl chlorides are used to introduce a chromophore for UV detection or to increase the molecular weight and improve ionization efficiency for mass spectrometry. nih.govnih.gov
A classic application for benzenesulfonyl chlorides is the Hinsberg test, a chemical method used to differentiate between primary, secondary, and tertiary amines. byjus.com this compound can be used as the reagent in this test. The test is based on the different reactivity and solubility of the sulfonamide products formed. wikipedia.orgunacademy.com
The process involves shaking an amine with the sulfonyl chloride in the presence of an aqueous alkali like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). orgoreview.comvedantu.com
Primary Amines (RNH₂): React to form a sulfonamide (R-NH-SO₂-Ar). This sulfonamide still has an acidic proton on the nitrogen, which is abstracted by the base, forming a water-soluble sodium or potassium salt. orgoreview.com Therefore, the initial precipitate dissolves in the alkali solution.
Secondary Amines (R₂NH): React to form a sulfonamide (R₂N-SO₂-Ar). This product has no acidic proton on the nitrogen and thus cannot form a salt. It remains as a water-insoluble precipitate in the alkali solution. orgoreview.com
Tertiary Amines (R₃N): Do not react to form a stable sulfonamide because they lack a proton on the nitrogen atom. Typically, no reaction is observed, or the sulfonyl chloride may be slowly hydrolyzed. wikipedia.org The tertiary amine remains insoluble (if it is not water-soluble itself).
This differential solubility provides a clear visual method for classifying an unknown amine.
Table 3: Summary of Expected Results for the Hinsberg Test Using this compound as the reagent.
| Amine Type | Reaction with Reagent in Alkali | Observation |
| Primary (RNH₂) | Forms a sulfonamide, which then forms a soluble salt. | A clear solution is formed (or an initial precipitate dissolves). |
| Secondary (R₂NH) | Forms an insoluble sulfonamide. | A persistent precipitate is formed. |
| Tertiary (R₃N) | No stable sulfonamide is formed. | No reaction; the amine remains as an insoluble layer (if not water-soluble). |
Lack of Documented Application of this compound in Environmental Amine Detection
Despite a thorough review of scientific literature, no specific applications of the chemical compound this compound as a derivatizing agent for the detection of amines in environmental water samples have been documented.
While the fundamental principles of analytical chemistry support the potential for sulfonyl chlorides to react with amines for the purpose of detection, the use of this particular morpholine-containing compound in environmental analysis is not established in available research.
Derivatization is a common strategy in analytical chemistry to enhance the detection of target analytes, such as amines, which may otherwise lack sufficient response in analytical instrumentation like High-Performance Liquid Chromatography (HPLC). This process typically involves a chemical reaction to attach a "tag" to the analyte, thereby improving its chromatographic behavior or detectability.
Sulfonyl chlorides, as a class of compounds, are known to react with primary and secondary amines to form stable sulfonamides. This general reactivity forms the basis for the use of various sulfonyl chloride reagents in amine analysis. However, the suitability and efficacy of a specific reagent, such as this compound, would require dedicated research to establish optimal reaction conditions, sensitivity, and selectivity for the amines of interest in complex matrices like water.
Currently, the scientific community relies on a range of other well-established derivatizing agents for amine detection in environmental samples. These include, but are not limited to, dansyl chloride, dabsyl chloride, and various chloroformates. The methodologies for using these reagents are extensively validated and documented in scientific literature.
The absence of research pertaining to this compound in this specific application suggests that it is either not a commonly used reagent for this purpose or its use has not been published in publicly accessible scientific journals. Therefore, no detailed research findings or data tables on its use in the derivatization of amines for detection in water can be provided.
Computational and Theoretical Studies on 4 4 Morpholinylcarbonyl Benzenesulfonyl Chloride and Its Derivatives
Electronic Structure Calculations and Quantum Chemical Characterization
Quantum chemical methods are employed to characterize the fundamental electronic properties of 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride, which are crucial for predicting its reactivity and interactions.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the LUMO is expected to be localized primarily on the sulfonyl chloride moiety, specifically on the sulfur-chlorine bond, making the sulfur atom the primary site for nucleophilic attack. The HOMO would likely be distributed across the electron-rich aromatic ring and the morpholine (B109124) group.
In addition to FMO analysis, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide valuable information for applications in medicinal chemistry and materials science. nih.gov The Topological Polar Surface Area (TPSA), for instance, is a descriptor related to a molecule's polarity and its ability to permeate biological membranes. nih.gov
| Descriptor | Calculated Value | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ClNO₄S | Indicates the elemental composition of the molecule. |
| Molecular Weight | 289.74 g/mol | Sum of the atomic weights of all atoms in the molecule. |
| TPSA (Topological Polar Surface Area) | 63.68 Ų | Correlates with drug transport properties like intestinal absorption. nih.govmdpi.com |
| LogP (Octanol-Water Partition Coefficient) | 1.0865 | Measures the lipophilicity of the molecule. |
| Hydrogen Bond Acceptors | 4 | Number of atoms that can accept a hydrogen bond. |
| Rotatable Bonds | 2 | Number of bonds that allow free rotation, indicating molecular flexibility. |
The data in this table is based on computational predictions.
Molecular Electrostatic Potential (MEP or ESP) surface mapping is a computational technique that visualizes the charge distribution of a molecule in three dimensions. libretexts.orgmdpi.com It is invaluable for predicting how molecules will interact with each other, particularly in identifying sites for electrophilic and nucleophilic attack. libretexts.orgmdpi.com
The ESP map is color-coded to represent different electrostatic potential values. researchgate.net
Red regions indicate areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack.
Blue regions indicate areas of low electron density and positive electrostatic potential, identifying them as electrophilic sites prone to nucleophilic attack.
Green and yellow regions represent areas with intermediate or near-neutral potential.
For this compound, the ESP map would show a significant region of positive potential (blue) around the sulfur atom of the sulfonyl chloride group. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur atom highly electrophilic. Conversely, the oxygen atoms of the sulfonyl and carbonyl groups, as well as the oxygen in the morpholine ring, would be characterized by negative potential (red), indicating their nucleophilic nature. nih.gov The aromatic ring would exhibit a more complex potential distribution, influenced by the two functional groups.
Modeling of Reaction Mechanisms and Transition States
Computational modeling allows for the detailed investigation of reaction pathways, providing insights into the stability of intermediates and the structure of transition states that are often difficult to observe experimentally.
Nucleophilic substitution at the sulfonyl sulfur is a characteristic reaction of arenesulfonyl chlorides. researchgate.netnih.gov Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of these reactions. mdpi.comnih.gov For this compound, the reaction with a nucleophile (Nu⁻) is expected to proceed via a concerted bimolecular nucleophilic substitution (Sₙ2-type) mechanism. mdpi.comcdnsciencepub.com
The key steps modeled using DFT would include:
Reactant Complex Formation: The initial approach of the nucleophile to the electrophilic sulfur atom, forming a pre-reaction complex.
Transition State (TS): The formation of a high-energy transition state. For Sₙ2 reactions at sulfur, this is typically a trigonal bipyramidal structure, where the incoming nucleophile and the leaving chloride ion occupy the apical positions. researchgate.netcdnsciencepub.com
Product Complex Formation: The departure of the chloride ion and the formation of the new sulfur-nucleophile bond, leading to a post-reaction complex.
Product Release: Dissociation of the product complex to yield the final products.
DFT calculations can optimize the geometries of the reactants, transition state, and products, providing a detailed picture of the bond-making and bond-breaking processes. mdpi.com
A primary goal of modeling reaction mechanisms is to predict their energetic profiles. By calculating the energies of all species along the reaction coordinate, a potential energy surface can be constructed. This allows for the determination of key thermodynamic and kinetic parameters.
| Energetic Parameter | Description | Significance |
|---|---|---|
| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | Determines the reaction rate. A lower ΔG‡ corresponds to a faster reaction. |
| Reaction Energy (ΔG_rxn) | The Gibbs free energy difference between the products and the reactants. | Indicates the overall thermodynamic favorability of the reaction (negative for spontaneous reactions). |
| Enthalpy of Activation (ΔH‡) | The enthalpy difference between the reactants and the transition state. | Relates to the energy required to break and form bonds. |
| Entropy of Activation (ΔS‡) | The entropy difference between the reactants and the transition state. | Reflects the change in order/disorder in forming the transition state. Sₙ2 reactions typically have a negative ΔS‡. cdnsciencepub.com |
The electronic nature of substituents on the benzene (B151609) ring significantly influences the reactivity of arenesulfonyl chlorides. The Hammett equation is often used to correlate reaction rates with substituent electronic effects. nih.govrsc.orgresearchgate.netutexas.edu The 4-(4-morpholinylcarbonyl) group is generally considered to be electron-withdrawing, which would increase the electrophilicity of the sulfonyl sulfur atom and thus accelerate the rate of nucleophilic attack compared to unsubstituted benzenesulfonyl chloride. researchgate.netresearchgate.net Computational methods can predict these substituent effects on the reaction energetics with high accuracy.
Conformational Analysis and Molecular Dynamics Simulations of Derived Structures
The three-dimensional structure and flexibility of a molecule are critical to its function, especially for derivatives designed to interact with biological targets. nih.gov this compound has several key conformational features:
Rotatable Bonds: The molecule possesses rotatable single bonds between the benzene ring and the carbonyl group, and between the ring and the sulfonyl group. The rotational barriers around these bonds determine the relative orientation of the substituents.
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov For derivatives of this compound (e.g., sulfonamides formed by reaction with amines), MD simulations can provide insights into:
Conformational Landscapes: Exploring the accessible conformations of the molecule over time in a simulated physiological environment.
Flexibility and Dynamics: Identifying which parts of the molecule are rigid and which are flexible.
Solvent Interactions: Modeling how the molecule interacts with surrounding water molecules.
Binding Dynamics: When studying a derivative bound to a biological target like a protein, MD can simulate the stability of the complex, identify key intermolecular interactions (like hydrogen bonds), and reveal how the molecule adapts its conformation within the binding site. nih.gov
These simulations are crucial in rational drug design, helping to optimize the structure of a lead compound to improve its binding affinity and selectivity. nih.gov
Future Research Directions and Emerging Opportunities
Development of Sustainable and Environmentally Benign Synthetic Routes
Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents like chlorosulfonic acid, which present significant environmental and safety challenges. organic-chemistry.orggoogle.com Future research is increasingly focused on developing greener, more sustainable synthetic pathways. For 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride, this involves exploring alternatives that minimize hazardous waste and improve energy efficiency.
Key areas of investigation include:
Alternative Chlorinating Agents: Research into milder and safer chlorinating agents is a priority. Methods using N-chlorosuccinimide (NCS) or bleach (sodium hypochlorite) for the oxidative chlorosulfonation of sulfur-containing precursors, such as S-alkyl isothiourea salts, have been shown to be effective for other sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.orggoogle.com These reagents are less hazardous than chlorine gas or thionyl chloride and often allow for simpler, safer operational procedures. researchgate.net
Green Solvents: The replacement of conventional volatile organic solvents with greener alternatives like water or 2-MeTHF is a critical aspect of sustainable synthesis. mdpi.com Aqueous-based systems, potentially using phase-transfer catalysts, could reduce the environmental impact of the synthesis process. mdpi.com
Waste Valorization: Developing processes where byproducts can be recycled or repurposed is another key goal. For instance, when using NCS, the succinimide byproduct can be recovered and converted back into the starting reagent, creating a more circular chemical process. organic-chemistry.org
These approaches aim to create a manufacturing process for this compound that is not only efficient but also environmentally responsible.
Exploration of Novel Catalytic Systems for Transformations Involving the Compound
The reactivity of the sulfonyl chloride group can be modulated and expanded through the use of innovative catalytic systems. Future research will likely focus on discovering and developing catalysts that enable new types of transformations for this compound, leading to novel derivatives with unique properties.
Emerging opportunities include:
Metal-Free Catalysis: Transition-metal-free reactions are highly desirable to avoid potential metal contamination in final products, particularly for pharmaceutical applications. researchgate.netresearchgate.net Research into organocatalysts or other metal-free systems to mediate reactions such as C-S bond formation or sulfonylation is a promising avenue. rsc.org
Photoredox and Electrocatalysis: These modern synthetic techniques offer mild and highly selective ways to activate molecules. Exploring photoredox or electrochemical methods to generate sulfonyl radicals from this compound could open up new reaction pathways that are not accessible through traditional thermal methods.
Biocatalysis: The use of enzymes to catalyze the synthesis and transformation of sulfonyl chlorides is a nascent but rapidly growing field. Enzymes could offer unparalleled selectivity and operate under mild, aqueous conditions, representing an ultimate green chemistry approach.
Redox-Neutral Catalysis: Systems like Bi(III) redox-neutral catalysis, which has been explored for the synthesis of sulfonyl fluorides, could potentially be adapted for transformations of sulfonyl chlorides. nih.gov Such systems can facilitate novel bond formations under mild conditions.
The development of such catalytic systems would significantly broaden the synthetic utility of this compound.
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The integration of chemical synthesis with automation and high-throughput experimentation (HTE) is revolutionizing chemical research and development. youtube.com Applying these technologies to this compound can accelerate the discovery of new reactions, optimize existing processes, and rapidly generate libraries of novel compounds. nih.gov
Future directions in this area include:
Continuous Flow Synthesis: Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. researchgate.netrsc.org Developing a continuous flow process for the synthesis of this compound and its subsequent reactions would improve efficiency and safety, particularly for large-scale production. mdpi.comresearchgate.net
High-Throughput Experimentation (HTE): HTE platforms, which use multi-well plates to run hundreds of reactions in parallel, can be employed to rapidly screen catalysts, solvents, and reaction conditions for transformations involving the compound. youtube.comnih.gov This approach can drastically reduce the time required for process optimization and discovery of novel reactivity.
Automated Library Synthesis: By combining flow chemistry or HTE with robotic systems, large libraries of derivatives, such as sulfonamides or sulfonate esters, can be synthesized from this compound. nih.gov This is particularly valuable for drug discovery programs where a large number of diverse structures are needed for biological screening.
These automated approaches will enable a more rapid and systematic exploration of the chemical space accessible from this versatile building block.
Investigation of Advanced Material Applications with Tunable Properties
The incorporation of sulfonyl groups into polymer backbones is known to enhance properties such as thermal stability, mechanical strength, and solubility. nbinno.com The unique structure of this compound offers an opportunity to create advanced materials where the morpholine (B109124) moiety can be used to fine-tune properties.
Potential research avenues are:
Functional Polymers: The compound can be used as a monomer or a post-polymerization modification reagent to introduce the -(C=O)N(CH₂CH₂)₂O and -SO₂- functionalities into polymers. These groups can influence polymer characteristics like polarity, solubility, and thermal stability. nbinno.com
Membranes for Separation: Sulfonated polymers are widely used in ion-exchange membranes. chemimpex.com Materials derived from this compound could be investigated for applications in gas separation, water purification, or fuel cells, with the morpholine group potentially offering unique selectivity.
Polymer-Bound Reagents: The compound could be grafted onto a solid support to create a polymer-bound sulfonyl chloride reagent. sigmaaldrich.com Such reagents are useful in solid-phase synthesis as they allow for easy separation of the product from the excess reagent and byproducts.
The ability to systematically modify polymer backbones with this compound could lead to the creation of novel materials tailored for specific, high-performance applications. nbinno.com
Computational Design and Prediction of Novel Reactivity and Applications
In silico methods are becoming indispensable tools in modern chemical research for predicting molecular properties, designing novel compounds, and elucidating reaction mechanisms. mdpi.com Applying computational chemistry to this compound can guide experimental work and accelerate the discovery of new applications.
Key opportunities for computational research include:
Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model the reactivity of the sulfonyl chloride group and predict its behavior in different chemical environments. This can help in designing new reactions and understanding unexpected outcomes. nih.gov
Virtual Screening and Drug Design: For pharmaceutical applications, molecular docking studies can be used to predict the binding affinity of sulfonamide derivatives of the compound to specific biological targets, such as enzymes or receptors. nih.govnih.gov This allows for the rational design of potential drug candidates before their synthesis, saving time and resources. mdpi.comresearchgate.net
Material Property Simulation: Computational models can be used to predict the properties of polymers and other materials derived from this compound. This can help in designing materials with desired characteristics, such as specific mechanical, thermal, or electronic properties.
The synergy between computational prediction and experimental validation will be crucial in unlocking the full potential of this compound in both medicinal chemistry and material science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride, and how can reaction conditions be optimized?
- Synthesis : The compound can be synthesized via sequential functionalization of benzene derivatives. A common approach involves:
Sulfonation : Introduce the sulfonyl chloride group using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions.
Morpholinylcarbonyl Introduction : React the intermediate with morpholine-4-carbonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl .
- Optimization : Monitor reaction progress via TLC or HPLC. Use inert atmospheres (argon/nitrogen) to prevent hydrolysis of the sulfonyl chloride group. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What analytical techniques are essential for characterizing this compound, and how should purity be validated?
- Core Techniques :
- NMR Spectroscopy : Confirm structure via , , and NMR (if applicable) to verify sulfonyl chloride and morpholine moieties.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- Elemental Analysis : Ensure stoichiometric consistency.
Q. How should this compound be stored to maintain stability?
- Storage : Store under anhydrous conditions in a desiccator at –20°C. Use amber vials to prevent photodegradation.
- Handling : Prepare solutions fresh in dry solvents (e.g., DCM, DMF). Avoid prolonged exposure to moisture or bases to prevent hydrolysis to sulfonic acids .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or yields during sulfonamide formation?
- Issue : Discrepancies in yields may arise from competing hydrolysis or incomplete nucleophilic substitution.
- Resolution :
- Moisture Control : Use molecular sieves or activated alumina in reaction mixtures.
- Base Selection : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of amines.
- Kinetic Monitoring : Use in situ FTIR or -NMR to track reaction progress and optimize stoichiometry .
Q. What strategies are effective for incorporating this compound into complex bioconjugates or enzyme inhibitors?
- Applications :
- Bioconjugation : React with primary amines (e.g., lysine residues in proteins) to form sulfonamide linkages. Use pH 7–8 buffers (e.g., PBS) for controlled reactivity.
- Enzyme Probes : Design mechanism-based inhibitors by coupling to pharmacophores (e.g., quinoline derivatives) to target catalytic sites. Validate binding via X-ray crystallography or SPR .
- Challenges : Address steric hindrance by introducing flexible linkers (e.g., PEG spacers) between the sulfonyl chloride and active groups .
Q. How can computational methods guide the design of derivatives with improved reactivity or selectivity?
- Approach :
- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic substitutions (e.g., sulfonamide vs. sulfonate formation).
- Molecular Docking : Screen virtual libraries for derivatives with enhanced affinity toward biological targets (e.g., carbonic anhydrase).
Methodological Considerations
- Safety : Classified as a hazardous substance (Reportable Quantity: 45.4 kg). Use fume hoods, nitrile gloves, and eye protection. Neutralize waste with 10% sodium bicarbonate before disposal .
- Data Reproducibility : Document solvent batch purity, reaction atmosphere, and equipment calibration. Share raw spectral data in supplementary materials for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
